1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrole-2-carbonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrole-2-carbonyl)piperazine is a complex organic compound that features a unique combination of a triazole ring, a piperazine ring, and a pyrrole ring. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrole-2-carbonyl)piperazine typically involves multi-step organic reactionsThe reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrole-2-carbonyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups within the compound to their reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrole-2-carbonyl)piperazine has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrole-2-carbonyl)piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
- 1-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrol-2-ylcarbonyl)piperazine
- 1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrol-2-ylcarbonyl)piperazine
- 1-[(4-ethyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrol-2-ylcarbonyl)piperazine
Uniqueness: 1-[(4-cyclohexyl-4H-1,2,4-triazol-3-yl)methyl]-4-(1H-pyrrole-2-carbonyl)piperazine is unique due to the presence of the cyclohexyl group, which can influence its chemical properties and biological activities. This structural feature may enhance its binding affinity to certain targets or improve its stability under specific conditions .
Properties
IUPAC Name |
[4-[(4-cyclohexyl-1,2,4-triazol-3-yl)methyl]piperazin-1-yl]-(1H-pyrrol-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N6O/c25-18(16-7-4-8-19-16)23-11-9-22(10-12-23)13-17-21-20-14-24(17)15-5-2-1-3-6-15/h4,7-8,14-15,19H,1-3,5-6,9-13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBIXKAKSHFYTJO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C=NN=C2CN3CCN(CC3)C(=O)C4=CC=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.